REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:14]3[CH:19]=[CH:18][C:17]([O:20]C)=[C:16]([F:22])[CH:15]=3)[CH:8]=[C:9]2[C:12]#[N:13])=[CH:4][CH:3]=1.Cl.[NH+]1C=CC=CC=1>>[F:22][C:16]1[CH:15]=[C:14]([C:7]2[CH:8]=[C:9]([C:12]#[N:13])[C:10]3[C:5]([CH:6]=2)=[CH:4][CH:3]=[C:2]([OH:1])[CH:11]=3)[CH:19]=[CH:18][C:17]=1[OH:20] |f:1.2|
|
Name
|
7-hydroxy-3-(3-fluoro-4-methoxyphenyl)-1-naphthonitrile
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=C(C=C(C2=C1)C#N)C1=CC(=C(C=C1)OC)F
|
Name
|
pyridinium HCl
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)C=1C=C(C2=CC(=CC=C2C1)O)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.085 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |